molecular formula C11H8BrNO2 B3111420 Methyl 3-bromoquinoline-8-carboxylate CAS No. 1823896-96-3

Methyl 3-bromoquinoline-8-carboxylate

Cat. No. B3111420
CAS RN: 1823896-96-3
M. Wt: 266.09 g/mol
InChI Key: PZHVPZTVAAZWDM-UHFFFAOYSA-N
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Description

“Methyl 3-bromoquinoline-8-carboxylate” is an organic compound that belongs to a class of compounds known as quinoline carboxylates . It has a molecular formula of C11H8BrNO2 and a molecular weight of 266.09 .


Synthesis Analysis

The synthesis of “Methyl 3-bromoquinoline-8-carboxylate” and similar compounds has been a topic of interest in recent years . Various synthesis protocols have been reported in the literature for the construction of this scaffold . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of “Methyl 3-bromoquinoline-8-carboxylate” consists of a quinoline ring substituted with a bromine atom and a carboxylate group . The presence of these functional groups may influence its reactivity and potential applications.


Chemical Reactions Analysis

Quinoline and its derivatives, including “Methyl 3-bromoquinoline-8-carboxylate”, have been the subject of numerous chemical reaction studies . These studies have explored various synthetic approaches and applications of this class of compounds in the synthesis of related heterocycles .


Physical And Chemical Properties Analysis

“Methyl 3-bromoquinoline-8-carboxylate” is a solid compound . It has a molecular weight of 266.09 and a molecular formula of C11H8BrNO2 . Further physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved sources.

Future Directions

Quinoline derivatives, including “Methyl 3-bromoquinoline-8-carboxylate”, continue to be a focus of research due to their versatile applications in industrial and synthetic organic chemistry . Future research may explore new synthetic methods, potential biological activities, and applications in drug discovery .

properties

IUPAC Name

methyl 3-bromoquinoline-8-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO2/c1-15-11(14)9-4-2-3-7-5-8(12)6-13-10(7)9/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZHVPZTVAAZWDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=CC(=CN=C21)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-bromoquinoline-8-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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